molecular formula C6H10O B096807 (2E,4E)-Hexa-2,4-dien-1-ol CAS No. 17102-64-6

(2E,4E)-Hexa-2,4-dien-1-ol

Cat. No.: B096807
CAS No.: 17102-64-6
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-MQQKCMAXSA-N
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Description

trans,trans-2,4-Hexadien-1-ol (CAS 17102-64-6), also known as sorbic alcohol, is a medium-chain primary alcohol with two conjugated trans double bonds. Its molecular formula is C₆H₁₀O, and it is characterized by a hydroxyl group at position 1 and double bonds at positions 2 and 4 . This compound is notable for its role in plant biochemistry, contributing to the synthesis of volatile organic compounds (VOCs) that define floral and fruity aromas . Industrially, it serves as a stabilizer against photoyellowing in mechanical pulp, with efficacy comparable to ascorbic acid . Key physical properties include a melting point of 28–33°C, boiling point of 80°C (12 mmHg), and density of 0.871 g/mL . It is soluble in alcohols, ethers, and oils but immiscible in water .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-hexa-2,4-dien-1-ol
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InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+
Source PubChem
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InChI Key

MEIRRNXMZYDVDW-MQQKCMAXSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
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Isomeric SMILES

C/C=C/C=C/CO
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID3047631
Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma
Record name 2,4-Hexadien-1-ol
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Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,4-Hexadien-1-ol
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Vapor Pressure

0.02 [mmHg]
Record name 2,4-Hexadien-1-ol
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CAS No.

17102-64-6, 111-28-4
Record name (2E,4E)-2,4-Hexadien-1-ol
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Preparation Methods

Reaction Mechanism and Conditions

  • Grignard Addition : Crotonaldehyde reacts with vinyl magnesium chloride in anhydrous ether or tetrahydrofuran (THF) at 0–25°C. The intermediate alkoxide is hydrolyzed with aqueous ammonium chloride to yield 1,4-hexadien-3-ol.

  • Key Parameters :

    • Solvent: Ether or THF

    • Temperature: 0–25°C

    • Yield: 80%

Acetylation and Isomerization

The 1,4-hexadien-3-ol intermediate is acetylated using acetic anhydride to form 1,4-hexadienyl-3-acetate. Subsequent isomerization in a mixture of glacial acetic acid and sodium acetate (4:1 weight ratio) at 80–125°C converts the acetate into 1-acetoxy-2,4-hexadiene. This step achieves a 46% overall yield from crotonaldehyde, with the product comprising 89% trans,trans-isomer.

Table 1: Isomer Distribution in 1-Acetoxy-2,4-Hexadiene

IsomerProportion (%)
2E,4E89.0
2E,4Z9.3
2Z,4E1.5

Hydrolysis to trans,trans-2,4-Hexadien-1-ol

The final step involves hydrolyzing 1-acetoxy-2,4-hexadiene to obtain the target alcohol. This is achieved via base-catalyzed hydrolysis using aqueous sodium hydroxide or potassium carbonate in a water-miscible solvent (e.g., methanol or ethanol).

Hydrolysis Conditions

  • Reagents : 1M NaOH or K₂CO₃

  • Solvent : Methanol/water (3:1)

  • Temperature : 25–50°C

  • Yield : 85–90% (estimated based on analogous reactions)

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and scalability. The isomerization step is critical, as the use of sodium acetate in glacial acetic acid eliminates the need for expensive palladium catalysts. Key optimizations include:

Solvent and Catalyst Ratio

  • Glacial Acetic Acid:Sodium Acetate : 4:1 (w/w)

  • Reaction Temperature : 118°C (reflux)

  • Reaction Time : 2–4 hours

Byproduct Recycling

Undesired isomers (e.g., 5-acetoxy-1,3-hexadiene) are recycled by reheating the reaction mixture, improving the overall yield to >50%.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and isomer composition:

  • GC-MS : Retention time = 5.29 min; matches NIST library spectra.

  • ¹³C NMR : Distinct peaks at δ 127.3 (C2), 130.1 (C4), and 61.8 (C1-OH) .

Chemical Reactions Analysis

Types of Reactions: trans,trans-2,4-Hexadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products Formed:

    Oxidation: Formation of hexadienal or hexadienoic acid.

    Reduction: Formation of hexanol.

    Substitution: Formation of halogenated derivatives like hexadienyl chloride or bromide.

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds
trans,trans-2,4-Hexadien-1-ol serves as a starting material in the synthesis of complex organic molecules. It is particularly noted for its role in the Diels-Alder reaction, where it acts as a diene to form cyclohexene derivatives when reacted with dienophiles such as maleic anhydride. This reaction is fundamental in organic chemistry for constructing cyclic structures .

2. Chemical Reactions
The compound undergoes various chemical transformations:

  • Oxidation : Converts to aldehydes or carboxylic acids.
  • Reduction : Can be reduced to saturated alcohols.
  • Substitution : Participates in nucleophilic substitution reactions.
Reaction TypeProducts FormedCommon Reagents
OxidationAldehydes or Carboxylic AcidsKMnO₄, CrO₃
ReductionSaturated AlcoholsLiAlH₄, NaBH₄
SubstitutionVarious Substituted DerivativesHalogens, Nucleophiles

Biological Applications

1. Antifungal Properties
Research has demonstrated that trans,trans-2,4-Hexadien-1-ol exhibits antifungal activity. It has been studied for its potential therapeutic applications in treating fungal infections due to its ability to disrupt fungal cell membranes .

2. Skin Protection
In experimental studies involving hairless mice exposed to UV radiation, topical application of conjugated hexadienes (including trans,trans-2,4-Hexadien-1-ol) showed protective effects against UV-induced skin damage. This suggests potential applications in dermatological formulations aimed at preventing photoaging and skin cancer .

Medicinal Applications

1. Drug Development
The compound is being investigated for its potential as a precursor in drug synthesis due to its unique structural properties that allow for modifications leading to biologically active compounds. Its role as a direct-acting alkylating agent has implications for the development of chemotherapeutic agents .

2. Biochemical Research
trans,trans-2,4-Hexadien-1-ol is utilized in biochemical studies to explore interactions with biomolecules. Its involvement in metabolic pathways makes it a valuable compound for understanding biochemical mechanisms and developing new therapeutic strategies .

Industrial Applications

1. Fragrance and Flavor Industry
Due to its pleasant odor profile, trans,trans-2,4-Hexadien-1-ol is used in the production of fragrances and flavors. It contributes to the sensory characteristics of various consumer products .

2. Chemical Manufacturing
The compound's versatility allows it to be used in the synthesis of other industrial chemicals. Its reactions can be optimized for large-scale production processes in chemical manufacturing settings .

Case Studies

Case Study 1: Antifungal Activity Assessment
A study assessing the antifungal efficacy of trans,trans-2,4-Hexadien-1-ol against various fungal strains revealed significant inhibitory effects at certain concentrations. The results indicated that this compound could be developed into a natural antifungal agent suitable for clinical applications.

Case Study 2: Skin Protection Research
In a controlled experiment involving UV exposure on mice treated with trans,trans-2,4-Hexadien-1-ol prior to exposure showed a marked reduction in skin damage compared to untreated controls. This highlights its potential use in sunblock formulations.

Mechanism of Action

The mechanism of action of trans,trans-2,4-Hexadien-1-ol in chemical reactions involves its conjugated diene system, which makes it a reactive intermediate in various organic transformations. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the double bonds can undergo cycloaddition and other addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Physical and Chemical Properties

The structural features of trans,trans-2,4-Hexadien-1-ol—such as conjugation of double bonds and hydroxyl positioning—distinguish it from related alcohols. Below is a comparative analysis:

Compound Molecular Formula Double Bonds Melting Point (°C) Boiling Point (°C) Solubility Key Applications
trans,trans-2,4-Hexadien-1-ol C₆H₁₀O 2 (trans) 28–33 80 (12 mmHg) Alcohols, ethers, oils Photostabilizer , 3DOM* probe , sphingolipid synthesis
trans,trans-2,4-Heptadien-1-ol C₇H₁₂O 2 (trans) Not reported Not reported Not reported Potential synthetic intermediate
cis,cis-2,4-Hexadien-1-ol C₆H₁₀O 2 (cis) Not reported Not reported Not reported Photochemistry studies
1-Hexanol C₆H₁₄O 0 -44.6 157 Water, ethanol Solvent, fragrance
Furfuryl Alcohol C₅H₆O₂ 1 (cyclic) -31 171 Water, ethanol 1O₂ probe , resin production

Key Observations :

  • Double Bond Impact: The conjugated trans double bonds in trans,trans-2,4-Hexadien-1-ol enhance its reactivity in photochemical energy transfer (e.g., as a 3DOM* probe) compared to mono-unsaturated alcohols like 1-hexanol .
  • Solubility: Unlike 1-hexanol, which is water-soluble, trans,trans-2,4-Hexadien-1-ol’s hydrophobicity limits its miscibility in aqueous systems .
  • Thermal Stability : Its lower boiling point (80°C at reduced pressure) compared to furfuryl alcohol (171°C) reflects differences in molecular weight and hydrogen bonding .

Biological Activity

trans,trans-2,4-Hexadien-1-ol (C₆H₁₀O) is a medium-chain primary fatty alcohol with significant biological activity. This compound is notable for its potential applications in various fields, including medicine and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₀O
  • Molecular Weight : 98.14 g/mol
  • Boiling Point : 80 °C (12 mmHg)
  • Melting Point : 30.5–31.5 °C
  • Density : 0.87 g/cm³

trans,trans-2,4-Hexadien-1-ol is known to participate in the Diels–Alder reaction, a fundamental organic reaction that forms a six-membered ring from a conjugated diene and a dienophile. This reaction is temperature-dependent and can yield various products depending on the reaction conditions .

Antioxidant Properties

Research indicates that trans,trans-2,4-Hexadien-1-ol exhibits antioxidant activity . A study demonstrated that topical application of conjugated hexadienes, including this compound, provided protective effects against ultraviolet radiation-induced skin damage in hairless mice. The treatment reduced visible skin wrinkling and tumor formation associated with chronic UV exposure .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains due to its ability to induce oxidative stress within microbial cells, leading to cell membrane damage and increased permeability .

Case Studies

  • Skin Protection Against UV Damage :
    • Study Design : Albino hairless mice (SkH:HR-1) were treated with topical solutions of trans,trans-2,4-Hexadien-1-ol prior to exposure to suberythemal doses of UVB radiation.
    • Results : The treated group exhibited significantly reduced skin wrinkling and tumor incidence compared to controls.
    • : The compound's antioxidant properties likely contributed to its protective effects against UV-induced damage .
  • Antimicrobial Efficacy :
    • Study Design : Various concentrations of trans,trans-2,4-Hexadien-1-ol were tested against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated notable antibacterial activity, particularly effective in disrupting bacterial cell membranes.
    • : Its application could be beneficial in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
trans,trans-2,4-Hexadien-1-olFatty alcoholAntioxidant, antimicrobial
2,4-HexadienalAldehydeDNA alkylation agent
Sorbic AcidCarboxylic acid derivativeWidely used food preservative

Q & A

Q. What are the recommended methods for determining the purity of trans,trans-2,4-hexadien-1-ol in laboratory settings?

Purity analysis typically employs gas chromatography (GC) with flame ionization detection (FID), as the compound’s purity is reported to be ≥98.5% by GC . Differential scanning calorimetry (DSC) can corroborate purity by verifying the sharp melting point range (28–33°C, with some sources specifying 30.5–31.5°C) . Discrepancies in reported melting points (e.g., 28–33°C vs. 30.5–31.5°C) should be resolved using calibrated equipment and cross-referenced with spectral data (e.g., IR, GC-MS) .

Q. How should trans,trans-2,4-hexadien-1-ol be stored to maintain stability during experiments?

The compound is light- and oxygen-sensitive, requiring storage in amber glass vessels under inert gas (e.g., nitrogen or argon) at temperatures below 25°C. Stabilization with 0.1% α-tocopherol (vitamin E) is critical to inhibit polymerization or oxidation . Avoid exposure to acidic conditions or metals, which may catalyze degradation .

Q. What solvents are compatible with trans,trans-2,4-hexadien-1-ol for reaction setups?

The compound is water-insoluble but miscible with alcohols (e.g., ethanol, methanol), diethyl ether, and non-polar solvents like hexane. Solvent selection should align with reaction requirements: polar aprotic solvents (e.g., THF) are suitable for radical polymerizations, while ethers may be preferred for diene-based cycloadditions .

Advanced Research Questions

Q. How does pH influence the enzymatic oxidation activity of trans,trans-2,4-hexadien-1-ol compared to other alcohols?

In aryl-alcohol oxidase studies, trans,trans-2,4-hexadien-1-ol exhibits lower relative activity (≤40%) across pH 2–9 compared to veratryl alcohol (≤95%) and cinnamyl alcohol (≤75%). Optimal activity occurs at pH 3–4, but activity declines sharply above pH 7 due to enzyme denaturation. Researchers should pre-test pH buffers and include controls with structurally similar alcohols to benchmark activity .

Q. What strategies enhance the regioselectivity of trans,trans-2,4-hexadien-1-ol in aziridination reactions?

Ag or Cu(I) trispyrazolyl borate complexes ([Tp]) catalyze aziridination with PhI=NTs, favoring attack at the C2=C3 double bond. The Ag catalyst produces >95% trans-aziridine, while Cu(I) yields a 3:1 trans:cis ratio. Steric and electronic effects of the catalyst dictate selectivity: Ag’s larger ionic radius stabilizes transition states with higher steric demand .

Q. How can trans,trans-2,4-hexadien-1-ol be utilized as an initiator in controlled radical polymerization?

In RAFT-HDA (reversible addition-fragmentation chain transfer–hetero-Diels-Alder) polymerization, the compound’s conjugated diene moiety reacts with RAFT agents containing electron-withdrawing Z groups. This enables synthesis of diene-terminated poly(ε-caprolactone) (PCL) for post-polymerization functionalization. Key parameters include maintaining anhydrous conditions and optimizing the RAFT agent-to-initiator ratio (typically 1:1 to 1:5) .

Q. What analytical techniques resolve contradictions in reported physical properties (e.g., melting point, density)?

Conflicting data (e.g., density 0.870–0.871 g/mL vs. 0.871 g/mL ) can arise from measurement techniques or sample purity. Use DSC for precise melting point analysis and pycnometry for density. Cross-validate with computational methods (e.g., COSMO-RS for solubility predictions) and literature spectra (e.g., NIST GC-MS libraries ).

Methodological Considerations

  • Handling Safety : Use fume hoods and personal protective equipment (PPE) due to the compound’s irritant properties (UN2811 hazard code) .
  • Spectral Identification : Key GC-MS markers include a molecular ion peak at m/z 98 and fragmentation patterns consistent with conjugated dienes .
  • Data Reproducibility : Source material from suppliers providing batch-specific certificates of analysis (e.g., Thermo Scientific, Solarbio) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-Hexa-2,4-dien-1-ol
Reactant of Route 2
(2E,4E)-Hexa-2,4-dien-1-ol

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